

Preparation of Flt3-IN-28 for Animal Dosing: Application Notes and Protocols

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Compound of Interest

Compound Name: Flt3-IN-28

Cat. No.: B15569361

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Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. **Flt3-IN-28** (also known as compound 12y) is a potent and orally active FLT3 inhibitor that has demonstrated significant anti-tumor activity, especially in cancers harboring the FLT3-ITD mutation.[1] It has been shown to selectively inhibit cancer cells with this mutation, downregulate the phosphorylation of FLT3 and STAT5, and induce cell cycle arrest and apoptosis.[1] Preclinical studies have established its oral bioavailability and efficacy in animal models, making it a compound of interest for further investigation.[1][2]

These application notes provide detailed protocols for the preparation and administration of **Flt3-IN-28** for in vivo animal studies, targeting researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the in vitro potency and pharmacokinetic properties of **Flt3-IN-28**.

Table 1: In Vitro Inhibitory Activity of **Flt3-IN-28**[1]

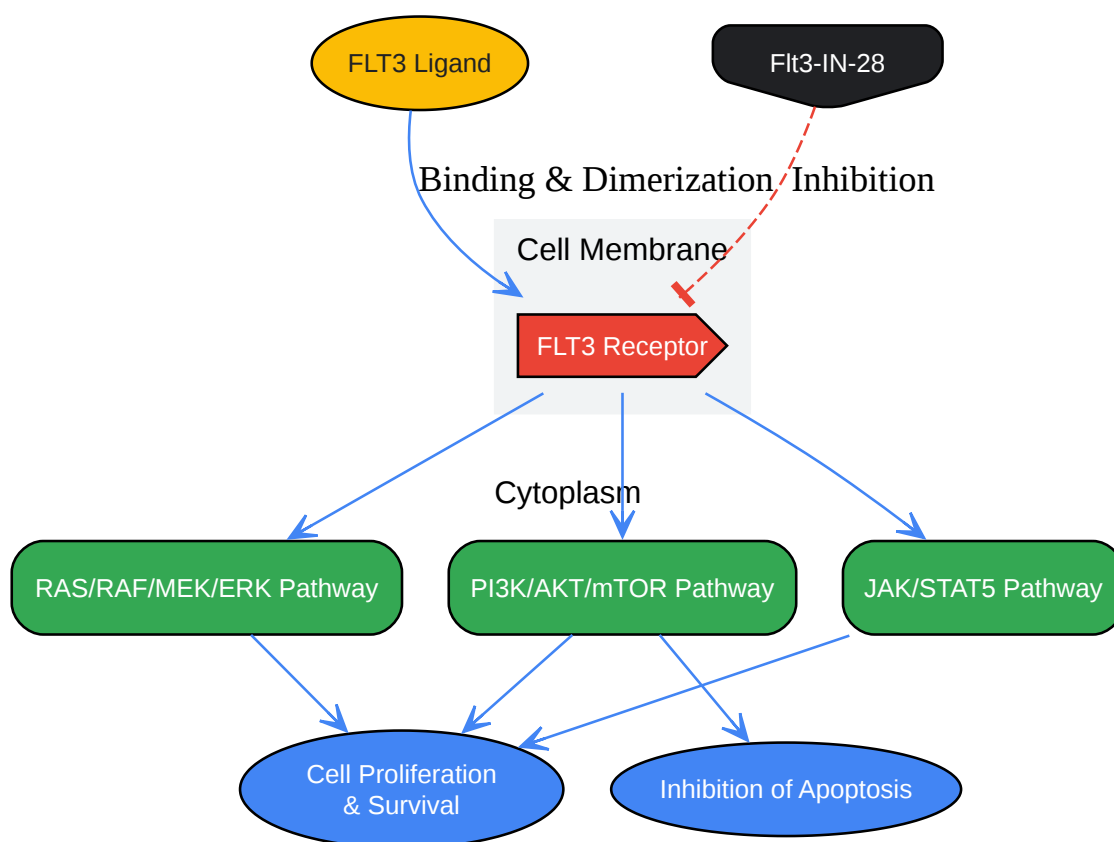
Cell Line	Target	IC ₅₀ (nM)
BaF3-FLT3-ITD	FLT3-ITD	85
BaF3-TEL-VEGFR2	TEL-VEGFR2	290
MV4-11	FLT3-ITD	130
MOLM-13	FLT3-ITD	65
MOLM-14	FLT3-ITD	220

Table 2: Pharmacokinetic Profile of **Flt3-IN-28**^{[1][2]}

Parameter	Species	Value
Oral Bioavailability	Sprague-Dawley Rats	19.2%

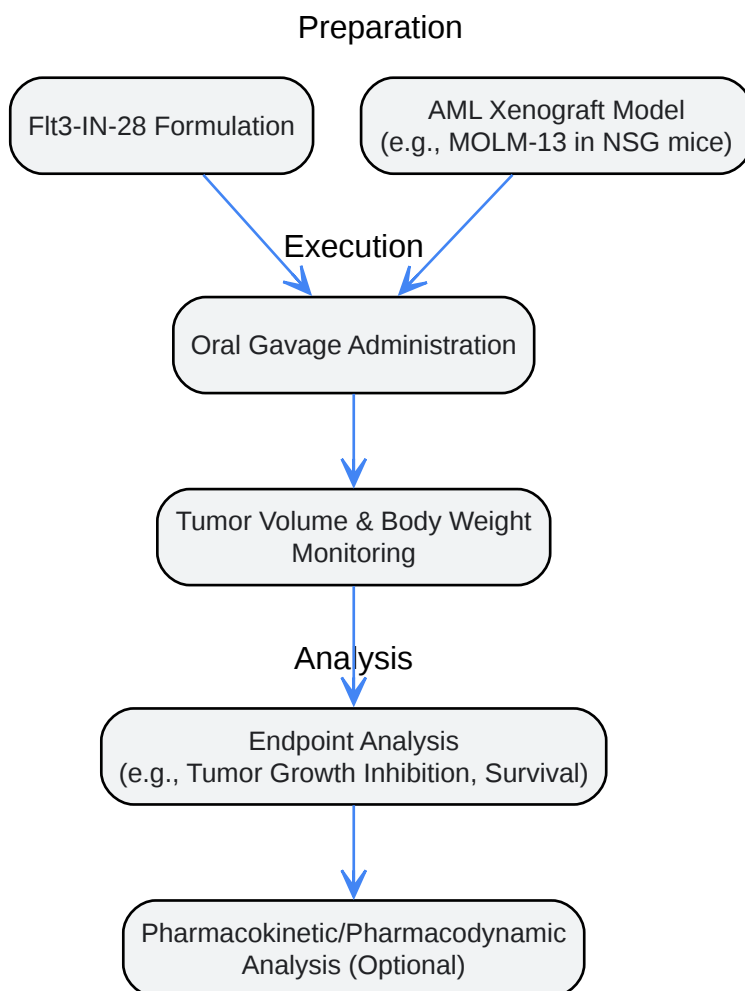
Signaling Pathway and Experimental Workflow

The diagrams below illustrate the FLT3 signaling pathway and a general experimental workflow for in vivo studies with **Flt3-IN-28**.



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Caption: Simplified FLT3 signaling pathway and the inhibitory action of **FIt3-IN-28**.



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Caption: General experimental workflow for an in vivo efficacy study of **Flt3-IN-28**.

Experimental Protocols

Protocol 1: Preparation of **Flt3-IN-28** for Oral Administration

This protocol is based on common formulations for administering hydrophobic small molecule inhibitors to animal models. The specific vehicle used for **Flt3-IN-28** in the pivotal preclinical study is detailed in Chen B, et al. Eur J Med Chem. 2025 Feb 5;283:117173.[2] Researchers should consult this primary reference for the exact formulation. Below are general-purpose vehicle formulations that can be used as a starting point.

Materials:

- **Flt3-IN-28** powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween 80, sterile
- Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), sterile
- Corn oil, sterile
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Vehicle Formulations (Examples):

- Formulation A (Aqueous-based): 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
- Formulation B (Oil-based): 10% DMSO, 90% Corn oil
- Formulation C (Cyclodextrin-based): 5-10% 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) in sterile water

Procedure (Using Formulation A as an example):

- Calculate Required Amounts: Determine the required amount of **Flt3-IN-28** based on the desired final concentration and total volume needed for the study cohort.
- Prepare Stock Solution: Prepare a high-concentration stock solution of **Flt3-IN-28** in DMSO. For example, to achieve a final dosing solution of 2 mg/mL for a 20 mg/kg dose in a 20g mouse receiving 200 μ L, a stock of 40 mg/mL in DMSO can be prepared.

- **Weigh and Dissolve:** Accurately weigh the required amount of **Flt3-IN-28** powder and dissolve it in the calculated volume of DMSO. Vortex thoroughly, and if necessary, sonicate briefly until the compound is completely dissolved.
- **Vehicle Preparation:**
 - In a sterile tube, add 400 µL of PEG300 to 100 µL of the **Flt3-IN-28** DMSO stock solution.
 - Vortex until the solution is clear.
 - Add 50 µL of Tween 80 and vortex again until the solution is clear.
 - Add 450 µL of saline or PBS to reach the final volume of 1 mL.
 - Vortex thoroughly to ensure a homogenous and clear solution.
- **Vehicle Control:** Prepare a vehicle control solution using the same procedure but with pure DMSO instead of the **Flt3-IN-28** stock solution.
- **Storage:** It is recommended to prepare the dosing solution fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the solution to room temperature and vortex to ensure homogeneity.

Note: The solubility of **Flt3-IN-28** in any specific formulation should be confirmed. Adjustments to the percentages of co-solvents may be necessary. These formulations are general guides and should be optimized for **Flt3-IN-28** specifically.

Protocol 2: Oral Administration of Flt3-IN-28 in a Mouse Xenograft Model

This protocol describes the administration of **Flt3-IN-28** to mice bearing AML cell line-derived xenografts.

Animal Models:

- Immunocompromised mice (e.g., NOD/SCID or NSG mice) are required for human AML cell line xenografts such as MOLM-13 and MV4-11.[3]

Procedure:

- Cell Implantation:
 - Subcutaneously inject AML cells (e.g., 5×10^6 MOLM-13 cells) suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of the mice.[4]
 - Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).[4]
- Dosing and Administration:
 - Randomize the mice into treatment and vehicle control groups.
 - Based on preclinical data for similar FLT3 inhibitors, a starting dose range of 10-50 mg/kg can be considered. The original study on **Fit3-IN-28** demonstrated dose-dependent efficacy, and the specific doses should be referenced from the primary publication.[2]
 - The frequency of administration is typically once daily.[4]
 - Use an appropriate-sized oral gavage needle to administer the prepared **Fit3-IN-28** formulation. The volume is typically 100-200 μ L for a 20-25g mouse.[4]
 - Administer the vehicle solution to the control group in the same manner.
- Monitoring and Endpoint:
 - Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).[4]
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$. [4]
 - Monitor the body weight and overall health of the animals throughout the study.
 - The primary endpoint is typically tumor growth inhibition or an increase in survival time.

Conclusion

Flt3-IN-28 is a promising FLT3 inhibitor with demonstrated in vivo activity. The protocols outlined in these application notes provide a framework for the preparation and administration of **Flt3-IN-28** in preclinical animal models. Adherence to these guidelines, with specific details adapted from the primary literature, will facilitate reproducible and reliable in vivo studies to further elucidate the therapeutic potential of this compound.

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